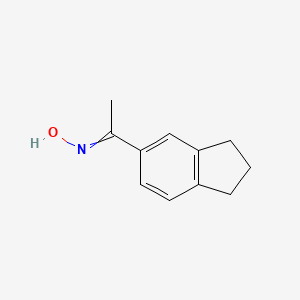
5-Acetohydroximoylindane
Vue d'ensemble
Description
Synthesis Analysis
The papers provided detail the synthesis of 5-hydroxy-Δ1-pyrrolines, which are synthesized through the rearrangement of O-vinylketoximes. These O-vinylketoximes are prepared by reacting sec-alkyl aryl ketoximes with acetylene. The first paper reports that the target compounds were obtained in high yields of 80-86% based on the O-vinylketoximes . The second paper emphasizes the importance of tuning the system's basicity to prevent further dehydration of the target compounds to 3H-pyrroles, which suggests that the reaction conditions are critical for the successful synthesis of these compounds .
Molecular Structure Analysis
While the molecular structure of 5-Acetohydroximoylindane is not analyzed in the provided papers, the structure of 5-hydroxy-Δ1-pyrrolines is closely related. These compounds contain aromatic substituents at the carbon-nitrogen double bond, which could influence their reactivity and physical properties. The presence of the hydroxy group and the pyrroline ring in these molecules suggests potential for hydrogen bonding and ring-based interactions, which could be extrapolated to similar compounds like 5-Acetohydroximoylindane.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 5-Acetohydroximoylindane specifically. However, the synthesis of 5-hydroxy-Δ1-pyrrolines involves a rearrangement reaction, which is a type of chemical reaction where the structure of a molecule is rearranged to form a new product. The papers suggest that the reaction conditions, such as the basicity of the system, are crucial for directing the reaction towards the desired product and avoiding side reactions like dehydration to 3H-pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Acetohydroximoylindane are not discussed in the provided papers. However, the synthesis and structure of 5-hydroxy-Δ1-pyrrolines suggest that these compounds could exhibit interesting properties such as solubility in organic solvents, potential for intermolecular hydrogen bonding, and reactivity towards electrophiles due to the presence of the aromatic substituent and the oxime function. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science .
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(12-13)10-6-5-9-3-2-4-11(9)7-10/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPZHZGJWHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385014 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetohydroximoylindane | |
CAS RN |
36795-33-2 | |
| Record name | 5-ACETOHYDROXIMOYLINDANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

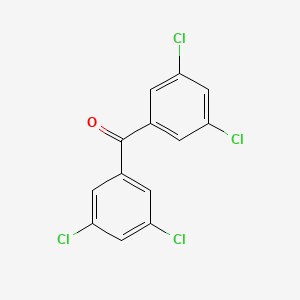
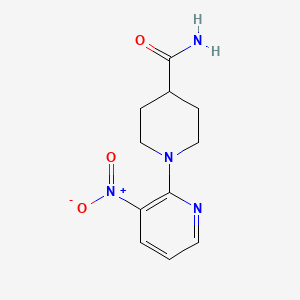
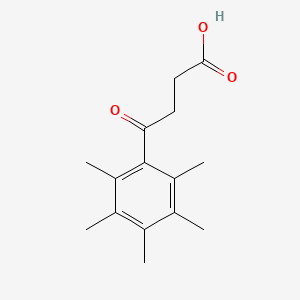
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)





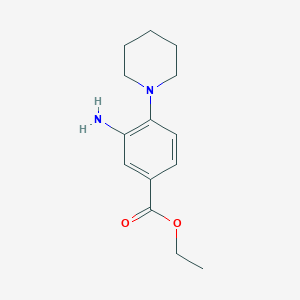

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)